molecular formula C10H16N2O3 B2843030 1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde CAS No. 863393-98-0

1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde

Cat. No.: B2843030
CAS No.: 863393-98-0
M. Wt: 212.249
InChI Key: WCNJJBSBJKIDMG-UHFFFAOYSA-N
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Description

1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde is a chemical compound with the molecular formula C10H16N2O3. It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms.

Preparation Methods

The synthesis of 1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde typically involves the reaction of imidazole derivatives with diethoxyethyl reagents. One common method includes the condensation of imidazole-2-carboxaldehyde with 2,2-diethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.

    Substitution: The imidazole ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular pathways .

Comparison with Similar Compounds

1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde can be compared with other imidazole derivatives, such as imidazole-2-carboxaldehyde and 1-(2,2-dimethoxyethyl)imidazole-2-carbaldehyde. While these compounds share a common imidazole core, their substituents differ, leading to variations in their chemical properties and applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-(2,2-diethoxyethyl)imidazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-3-14-10(15-4-2)7-12-6-5-11-9(12)8-13/h5-6,8,10H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNJJBSBJKIDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C=CN=C1C=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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